molecular formula C21H18N2O5S2 B2405205 N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide CAS No. 921571-53-1

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide

Cat. No.: B2405205
CAS No.: 921571-53-1
M. Wt: 442.5
InChI Key: XUTOVKMMOVMEAY-UHFFFAOYSA-N
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Description

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide is a useful research compound. Its molecular formula is C21H18N2O5S2 and its molecular weight is 442.5. The purity is usually 95%.
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Properties

IUPAC Name

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5S2/c1-3-27-16-9-6-7-13-11-17(28-19(13)16)15-12-29-21(22-15)23-20(24)14-8-4-5-10-18(14)30(2,25)26/h4-12H,3H2,1-2H3,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUTOVKMMOVMEAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of thiazole derivatives and sulfonamides, which are known for their diverse pharmacological properties, including antimicrobial and anticancer effects.

Chemical Structure and Properties

The molecular formula of this compound is C₂₈H₃₀N₂O₃S, indicating a significant molecular weight and structural complexity. The compound features a thiazole ring linked to a benzofuran moiety, along with a methylsulfonyl group attached to a benzamide structure. This unique configuration enhances its solubility and reactivity in biological systems, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The thiazole and sulfonamide functionalities are known to modulate enzymatic activity, potentially inhibiting pathways involved in cancer progression and microbial resistance.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. For instance, compounds similar to this structure have demonstrated significant inhibitory effects on the proliferation of human lung cancer cell lines, including A549 and HCC827, with IC₅₀ values indicating effective cytotoxicity at low concentrations .

Antimicrobial Activity

The compound exhibits promising antimicrobial properties due to the presence of the benzofuran moiety, which is associated with antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies utilizing broth microdilution methods have shown that related thiazole derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess similar capabilities .

Case Studies

  • Anticancer Activity : In vitro assays demonstrated that compounds structurally related to this compound effectively inhibited cell growth in multiple cancer lines. For example, one study reported an IC₅₀ value of 6.75 μM against the A549 lung cancer cell line, indicating potent antitumor activity .
  • Antimicrobial Testing : The compound's efficacy was evaluated using standard antimicrobial susceptibility testing methods. Results indicated significant inhibition zones against S. aureus and E. coli, reinforcing the potential use of thiazole derivatives in treating bacterial infections .

Comparative Analysis

Compound NameStructural FeaturesBiological Activity
This compoundThiazole ring, benzofuran moietyAnticancer, antimicrobial
Benzothiazole DerivativesThiazole-containingAntitumor activity
Coumarin DerivativesChromene-basedAntioxidant and anticancer activities

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis involves multi-step reactions, including coupling benzamide derivatives with thiazole and sulfonyl groups. Key steps:

  • Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones under reflux in polar aprotic solvents (e.g., DMSO, acetonitrile) .
  • Sulfonylation : Reaction with methylsulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonyl group .
  • Purification : Column chromatography or recrystallization improves purity (>95%) . Critical factors: Solvent polarity (enhances solubility), temperature control (prevents side reactions), and inert atmosphere (prevents oxidation) .

Q. How is the compound structurally characterized, and what analytical techniques are essential?

  • Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry of the benzofuran and thiazole moieties (e.g., ¹H NMR for ethoxy protons at δ 1.3–1.5 ppm) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 456.53) .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., sulfonyl S=O stretch at 1150–1350 cm⁻¹) .

Q. What are the solubility and stability profiles under experimental conditions?

  • Solubility : Highly soluble in DMSO (>10 mM); limited solubility in aqueous buffers (use co-solvents like PEG-400) .
  • Stability : Stable at −20°C for >6 months in anhydrous DMSO. Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How does the compound interact with biological targets at the molecular level?

  • Binding mechanism : The thiazole and benzofuran groups engage in hydrogen bonding with kinase active sites (e.g., EGFR), while the sulfonyl group stabilizes hydrophobic pockets .
  • Molecular Dynamics (MD) Simulations : Predict binding free energies (ΔG ~ −9.5 kcal/mol) and residence times (>100 ns) .
  • Mutagenesis studies : Replace key residues (e.g., Lys721 in EGFR) to validate interaction hotspots .

Q. How can conflicting bioactivity data across studies be resolved?

  • Case study : Discrepancies in IC₅₀ values (e.g., 2.1 μM vs. 5.8 μM in cancer cell lines) may arise from:
  • Assay conditions : Serum concentration (e.g., 10% FBS reduces potency by 30%) .
  • Cellular permeability : Use PAMPA assays to measure logP (experimental: 2.8; optimal range: 2–3.5) .
    • Solution : Standardize protocols (e.g., serum-free media, 48-hour exposure) and validate with orthogonal assays (e.g., SPR vs. cell viability) .

Q. What computational tools predict off-target effects or toxicity?

  • Docking : Use AutoDock Vina to screen against the ChEMBL database; prioritize kinases and cytochrome P450 isoforms .
  • ADMET Prediction : SwissADME estimates moderate BBB permeability (BBB score: 0.45) and hepatotoxicity risk (CYP3A4 inhibition: IC₅₀ 8.2 μM) .

Methodological Considerations

Q. How to design dose-response experiments for in vivo efficacy studies?

  • Dosing regimen : Start with 10 mg/kg (oral) in xenograft models; adjust based on plasma half-life (t₁/₂ ~4.2 hours) .
  • Biomarkers : Monitor phospho-EGFR levels (ELISA) in tumor tissue .
  • Control groups : Include a sulfonyl-free analog to isolate the sulfonyl group’s contribution .

Q. What strategies improve selectivity over structurally similar compounds?

  • SAR Analysis : Modify the ethoxy group on benzofuran (e.g., replace with methoxy or Cl) to reduce off-target binding .
  • Proteome-wide profiling : Use KINOMEscan to identify selective inhibition (≥10-fold selectivity for EGFR over HER2) .

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